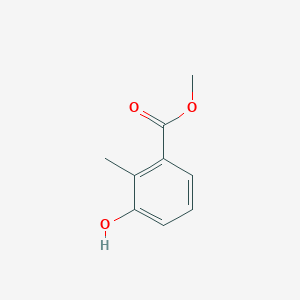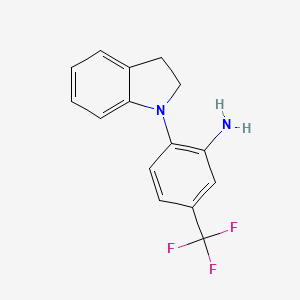
2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine
Vue d'ensemble
Description
2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine, or 2-(2,3-DHPTA, is a synthetic compound that has been widely studied for its potential uses in a variety of scientific research applications. It has been used in laboratory studies to investigate the biochemical and physiological effects of its mechanism of action and to explore the advantages and limitations of its use in laboratory experiments.
Applications De Recherche Scientifique
Neuropharmacology
This compound has potential applications in neuropharmacology due to its structural similarity to melatonin, a neurohormone involved in regulating sleep and circadian rhythms . It could be used to synthesize novel melatonin receptor antagonists, which may help in the treatment of sleep disorders, depression, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2/c16-15(17,18)11-5-6-14(12(19)9-11)20-8-7-10-3-1-2-4-13(10)20/h1-6,9H,7-8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMPKNJOSOOJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

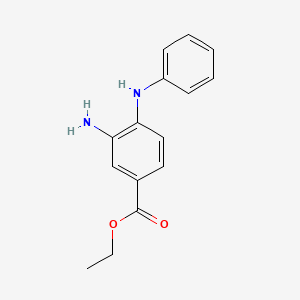

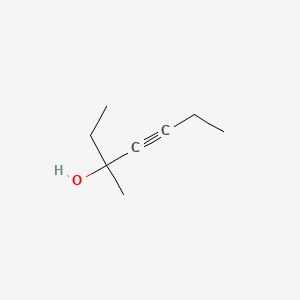
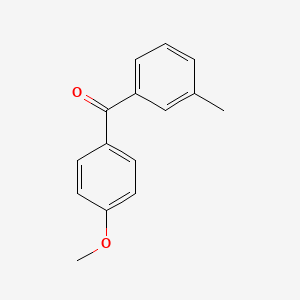
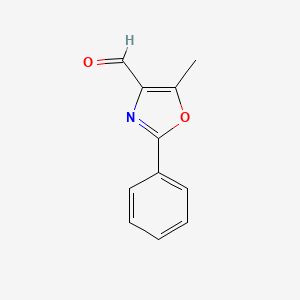

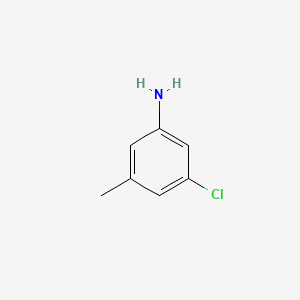
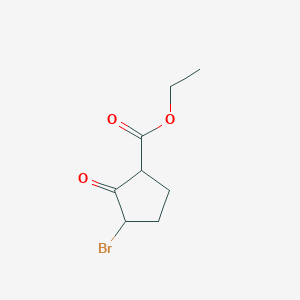

![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)



